

Application Notes and Protocols: Synthesis and Application of Cereclor Derivatives

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Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

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Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes.^[1] These compounds are synthesized by the chlorination of paraffinic hydrocarbon fractions.^[2] The properties and applications of **Cereclor** derivatives are primarily determined by the carbon-chain length of the paraffin and the percentage of chlorine content.^[1] **Cereclor** grades are versatile and find use in a wide array of industrial applications, including as extreme pressure (EP) additives in lubricants, as plasticizers and flame retardants in polymers such as PVC, and in paints, sealants, and adhesives.^{[3][4]}

This document provides detailed application notes and protocols for the synthesis of **Cereclor** derivatives and their evaluation in several key applications.

Data Presentation: Properties of Representative Cereclor Grades

The following table summarizes the typical physical and chemical properties of various **Cereclor** grades, showcasing the range of characteristics achievable by modifying the carbon chain length and degree of chlorination.

Property	Cereclor S45	Cereclor S52[4]	Cereclor 70
Chlorine Content (%) w/w)	45	51.7	70
Appearance	Clear, viscous liquid	Clear, mobile liquid[4]	White powder
Viscosity at 25°C (Poise)	1.5 - 2.5	10 - 20	Not Applicable
Density at 25°C (g/mL)	1.17 - 1.21	1.26	1.6 - 1.7
Solubility	Soluble in aromatic and chlorinated solvents	Soluble in a range of base oils[4]	Soluble in ketones and esters
Primary Applications	Plasticizer, Lubricant Additive	Plasticizer, Flame Retardant, EP Additive[4]	Flame Retardant

Experimental Protocols

I. Synthesis of Cereclor Derivatives

The synthesis of **Cereclor** derivatives involves the free-radical substitution reaction of n-alkanes with a chlorinating agent, typically chlorine gas or sulfonyl chloride (SO_2Cl_2), initiated by ultraviolet (UV) light.[2][5] The degree of chlorination is a critical parameter that dictates the final properties of the product and can be controlled by adjusting reaction time, temperature, and the ratio of reactants.[6]

Objective: To synthesize a medium-chain chlorinated paraffin (MCCP) with a target chlorine content of approximately 52% (analogous to **Cereclor S52**).

Materials:

- n-Tetradecane ($\text{C}_{14}\text{H}_{30}$)
- Sulfonyl chloride (SO_2Cl_2)

- Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)
- Nitrogen gas (N₂)
- Sodium bicarbonate (NaHCO₃) solution (5% w/v)
- Anhydrous sodium sulfate (Na₂SO₄)
- Hexane

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- UV lamp (e.g., medium-pressure mercury lamp)
- Magnetic stirrer with heating mantle
- Gas inlet/outlet tubes
- Separatory funnel
- Rotary evaporator

Protocol:

- Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet/outlet. The outlet should be connected to a trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts. Place the flask in the heating mantle on the magnetic stirrer.
- Reactant Charging: Charge the flask with n-tetradecane. For a laboratory-scale synthesis, start with a 0.5 mol solution of n-tetradecane in a suitable solvent like hexane.

- **Inert Atmosphere:** Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen, which can interfere with the radical reaction.
- **Initiation:** Position the UV lamp to irradiate the reaction flask. Turn on the magnetic stirrer to ensure uniform mixing.
- **Chlorination:** Slowly add sulfonyl chloride from the dropping funnel to the reaction mixture. The molar ratio of SO_2Cl_2 to n-tetradecane will determine the final chlorine content. For a target of ~52% chlorine, a molar ratio of approximately 7:1 ($\text{SO}_2\text{Cl}_2:\text{C}_{14}\text{H}_{30}$) is a reasonable starting point. The addition should be done dropwise to control the exothermic reaction and maintain a steady temperature, typically between 50-60°C.
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them for chlorine content using techniques such as elemental analysis or by calculating the density, which increases with chlorination.
- **Work-up:** Once the desired chlorine content is achieved, turn off the UV lamp and stop the addition of sulfonyl chloride. Allow the reaction mixture to cool to room temperature.
- **Purification:**
 - Transfer the reaction mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by distilled water.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent.
 - Remove the solvent (hexane) using a rotary evaporator to obtain the crude chlorinated paraffin.
- **Characterization:** Characterize the final product to determine its chlorine content, viscosity, and density. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the distribution of different chlorinated species.

II. Application Testing Protocols

Objective: To evaluate the extreme pressure properties of a synthesized **Cereclor** derivative when used as a lubricant additive, following the principles of the ASTM D2783 standard.[7]

Equipment:

- Four-Ball EP Test Machine
- Steel test balls (AISI E-52100 steel)[7]
- Microscope for wear scar measurement

Protocol:

- Lubricant Formulation: Prepare a lubricant blend by dissolving a specific concentration (e.g., 5% w/w) of the synthesized **Cereclor** derivative in a base oil.
- Test Setup: Secure three steel balls in the test cup of the four-ball tester and add the formulated lubricant until the balls are fully submerged. Place the fourth ball in the chuck of the machine.
- Test Execution:
 - Bring the rotating ball into contact with the three stationary balls.
 - Apply a series of increasing loads in predetermined steps (e.g., as specified in ASTM D2783).[7]
 - At each load, rotate the top ball at a constant speed (e.g., 1760 rpm) for a set duration (e.g., 10 seconds).[7]
- Data Collection:
 - Last Non-Seizure Load (LNSL): The highest load at which the lubricant film remains intact without seizure (welding) of the balls.
 - Weld Point: The lowest load at which the balls weld together.

- Load-Wear Index (LWI): A measure of the lubricant's ability to prevent wear under increasing loads, calculated from the wear scar diameters on the stationary balls.
- Analysis: After the test, measure the wear scar diameters on the three lower balls using a microscope. Calculate the LWI according to the ASTM D2783 procedure. A higher LNSL, weld point, and LWI indicate better extreme pressure performance.

Objective: To assess the flame retardant properties of a plastic formulation containing a synthesized **Cereclor** derivative using the UL 94 Vertical Burn Test and the ASTM D2863 Limiting Oxygen Index (LOI) test.

1. UL 94 Vertical Burn Test^[8]^[9]^[10]^[11]

Equipment:

- UL 94 test chamber
- Bunsen burner with a supply of methane gas
- Specimen holder
- Timer
- Surgical cotton

Protocol:

- Specimen Preparation: Prepare rectangular plastic test specimens (e.g., PVC) containing a specific concentration (e.g., 10% w/w) of the synthesized **Cereclor** derivative. The typical specimen size is 125 mm x 13 mm with a thickness of 3 mm.
- Test Setup: Mount the specimen vertically in the holder inside the test chamber. Place a layer of surgical cotton 300 mm below the specimen.
- Flame Application:
 - Apply a 20 mm blue flame from the Bunsen burner to the bottom edge of the specimen for 10 seconds and then remove it.

- Record the afterflame time (t_1).
- As soon as the flaming stops, immediately re-apply the flame for another 10 seconds.
- Record the second afterflame time (t_2) and the afterglow time (t_3).
- Classification: Classify the material based on the following criteria:
 - V-0: Afterflame time for each individual specimen is \leq 10 seconds; total afterflame time for 5 specimens is \leq 50 seconds; no flaming drips that ignite the cotton.[\[11\]](#)
 - V-1: Afterflame time for each individual specimen is \leq 30 seconds; total afterflame time for 5 specimens is \leq 250 seconds; no flaming drips that ignite the cotton.
 - V-2: Afterflame time for each individual specimen is \leq 30 seconds; total afterflame time for 5 specimens is \leq 250 seconds; flaming drips that ignite the cotton are allowed.

2. ASTM D2863 Limiting Oxygen Index (LOI) Test[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Equipment:

- LOI apparatus (a vertical glass column with gas inlets and a specimen holder)
- Oxygen and Nitrogen gas cylinders with flowmeters
- Ignition source

Protocol:

- Specimen Preparation: Prepare plastic test specimens of a standard size (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick) containing the **Cereclor** derivative.[\[12\]](#)
- Test Procedure:
 - Place the specimen vertically in the holder inside the glass column.
 - Introduce a mixture of oxygen and nitrogen into the column from the bottom.
 - Ignite the top of the specimen with the ignition source.

- Adjust the oxygen concentration in the gas mixture until the specimen just supports combustion (a flame that persists for at least 3 minutes or consumes 50 mm of the specimen length).
- Data Analysis: The Limiting Oxygen Index is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion. A higher LOI value indicates better flame retardancy.

Objective: To determine the effectiveness of a synthesized **Cereclor** derivative as a plasticizer in a PVC formulation, based on the principles of ASTM D2284.[16]

Equipment:

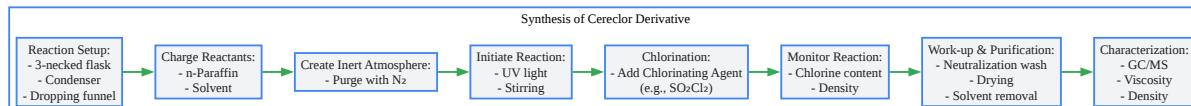
- Two-roll mill or internal mixer for compounding
- Compression molding press
- Tensile testing machine
- Durometer for hardness measurement

Protocol:

- PVC Formulation: Prepare a PVC compound by mixing PVC resin, the synthesized **Cereclor** derivative as a plasticizer (e.g., 30 parts per hundred of resin - phr), a heat stabilizer, and other necessary additives on a two-roll mill or in an internal mixer.
- Specimen Preparation: Compression mold the PVC compound into sheets of a specified thickness. Cut dumbbell-shaped test specimens from the molded sheets according to ASTM standards.
- Mechanical Property Testing:
 - Tensile Strength and Elongation: Use the tensile testing machine to measure the tensile strength at break and the percentage of elongation at break of the test specimens.
 - Hardness: Measure the Shore A hardness of the molded PVC sheet using a durometer.

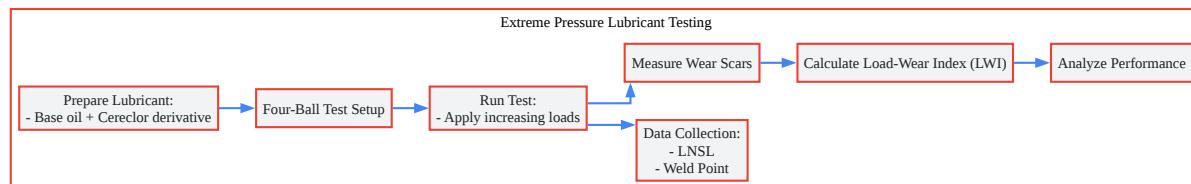
- Analysis: Compare the results with a control formulation containing a standard plasticizer or no plasticizer. An effective plasticizer will significantly increase the elongation at break and decrease the tensile strength and hardness of the PVC, indicating increased flexibility.

Visualization of Experimental Workflows



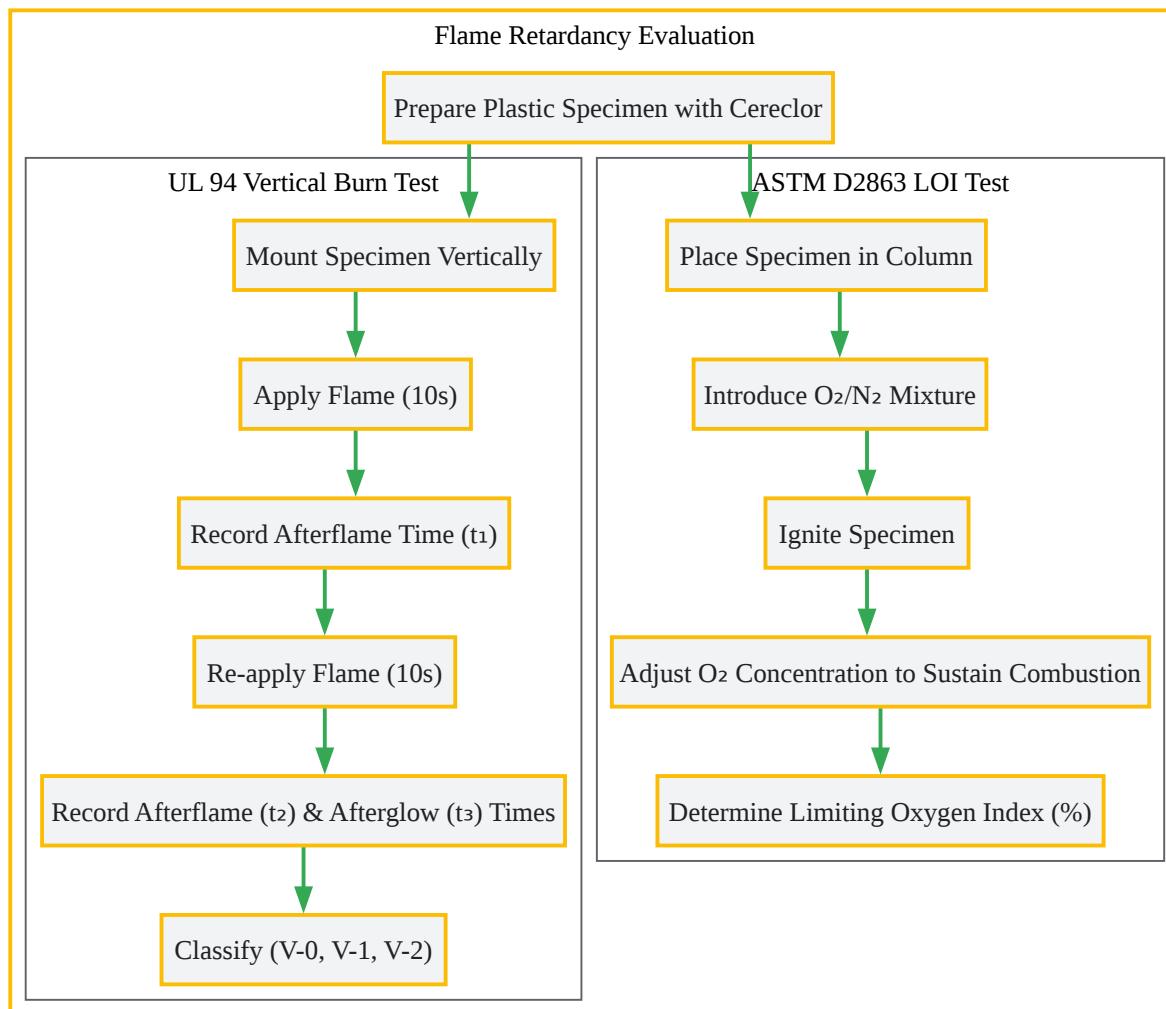
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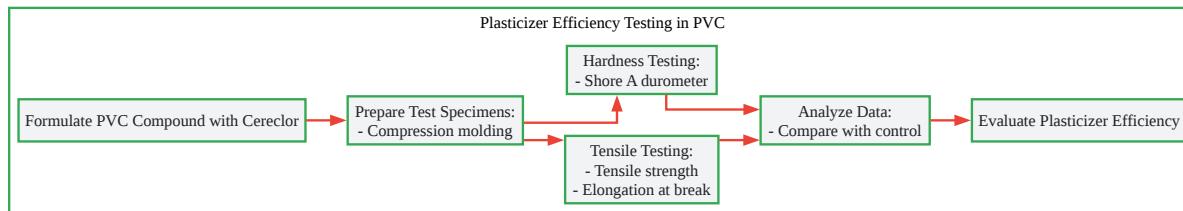
Caption: Workflow for the synthesis of **Cereclor** derivatives.



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Caption: Workflow for extreme pressure lubricant testing.





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